molecular formula C12H15N3 B8719730 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine

3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine

Cat. No.: B8719730
M. Wt: 201.27 g/mol
InChI Key: LBZVKAZEZNRWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-(p-tolyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring an ethyl group at the 3-position and a para-tolyl (p-tolyl) substituent at the 4-position of the pyrazole core. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties . The ethyl and p-tolyl groups in this compound contribute to its steric and electronic profile, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-ethyl-4-(4-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-3-10-11(12(13)15-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,13,14,15)

InChI Key

LBZVKAZEZNRWHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 4-methylacetophenone with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

Scientific Research Applications

3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to altered cellular processes. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 3-Position

The 3-position of the pyrazole ring is critical for modulating biological activity. Comparisons with analogues highlight the following:

  • 3-Methyl vs. For example, 2d was synthesized in 46% yield (vs. ethyl analogues requiring optimized conditions) and showed moderate activity in thrombin inhibition studies .
  • 3-tert-Butyl :
    Bulky tert-butyl groups (e.g., 1-tert-butyl-3-(p-tolyl)-1H-pyrazol-5-amine, 25p ) introduce steric hindrance, which can disrupt binding to target proteins. In TNF-α inhibition studies, tert-butyl-substituted pyrazoles exhibited reduced potency compared to ethyl or methyl derivatives, underscoring the importance of balanced substituent size .

Role of the p-Tolyl Group

The para-tolyl group at the 4-position is essential for maintaining activity. Modifications to this moiety consistently reduce potency:

  • Halogen Substitution :
    Replacing the methyl group with 4-chloro or 4-bromo (e.g., 4-bromo-3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine) diminishes TNF-α inhibition by >50%, likely due to altered electronic properties .
  • Methoxy or Trifluoromethyl :
    Electron-donating (4-methoxy) or withdrawing (4-trifluoromethyl) groups disrupt hydrophobic interactions, reducing binding affinity .

Positional Isomerism

The placement of substituents significantly impacts activity. For instance, 40p (1-tert-butyl-3-(p-tolyl)-1H-pyrazol-4-amine), a positional isomer of 25p , showed a 90% loss in TNF-α inhibition, highlighting the sensitivity of the pyrazole core to substitution patterns .

Physicochemical and Spectroscopic Comparisons

  • NMR and DFT Analysis :
    DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal tautomerism and electronic delocalization influenced by substituents. The ethyl group in 3-Ethyl-4-(p-tolyl)-1H-pyrazol-5-amine likely stabilizes the amine tautomer, enhancing hydrogen-bonding capacity .
  • Solubility : Ethyl-substituted pyrazoles generally exhibit higher lipophilicity (logP ~2.5) compared to methyl (logP ~2.0) or polar derivatives, impacting membrane permeability .

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